

A Comparative Guide to Niraparib Metabolism Across Species

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Compound of Interest		
Compound Name:	Niraparib metabolite M1	
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This guide provides a comprehensive comparison of the metabolic pathways of Niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor, in humans and key preclinical animal models. Understanding species-specific differences in drug metabolism is crucial for the accurate interpretation of preclinical safety and efficacy data and for predicting human pharmacokinetics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic pathways to facilitate a clear understanding of Niraparib's biotransformation.

Interspecies Comparison of Niraparib Metabolism

Niraparib undergoes metabolism primarily through carboxylesterases (CEs) in humans, a pathway that is notably different from other PARP inhibitors that are predominantly metabolized by cytochrome P450 (CYP) enzymes.[1][2] This distinction minimizes the risk of drug-drug interactions for Niraparib when co-administered with CYP inhibitors or inducers.[1]

In humans, the primary metabolic route involves the hydrolysis of the amide bond by CEs to form a major inactive metabolite, M1.[3][4] This M1 metabolite is subsequently conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form the M10 metabolite.[3] Both M1 and M10 are the major circulating metabolites found in human plasma.[3] Minor metabolic pathways for M1 include methylation, monooxygenation, and hydrogenation.[3] Importantly, CYP enzymes such as CYP1A2 play a negligible role in the overall metabolism of Niraparib in humans.[5][6]







Preclinical studies have been conducted in various animal models, including rats, dogs, and monkeys, to characterize the metabolism and disposition of Niraparib. While detailed public data on the full metabolite profiles in these species is limited, preclinical investigations in rats and dogs using liver microsomes and hepatocyte suspensions have identified up to 22 metabolites (designated M1 through M22).[7] This suggests that while the main hydrolytic pathway may be conserved, the extent and nature of secondary metabolism could differ across species.

Pharmacokinetic studies in mouse xenograft models have shown that Niraparib exhibits favorable tumor exposure, being 3.3 times greater than plasma exposure at a steady state.[4] Studies in Rhesus macaque monkeys have demonstrated that Niraparib can cross the bloodbrain barrier.[8]

Quantitative Data Summary

The following table summarizes the key aspects of Niraparib metabolism in humans. Quantitative data for preclinical species remains largely proprietary, and therefore, a direct quantitative comparison is not fully possible at this time.

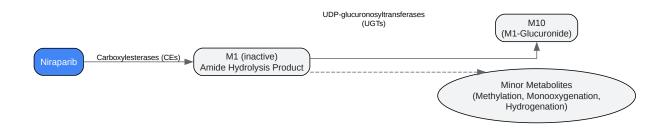


Parameter	Human	Rat	Dog	Monkey
Primary Metabolizing Enzymes	Carboxylesteras es (CEs), UDP- glucuronosyltran sferases (UGTs) [2][3]	Information not publicly available. Preclinical studies suggest multiple metabolites.[7]	Information not publicly available. Preclinical studies suggest multiple metabolites.[7]	Information not publicly available.
Major Metabolites	M1 (inactive, formed by amide hydrolysis), M10 (glucuronide of M1)[3][7]	M1 is likely a metabolite, but a full profile is not publicly available.[7]	M1 is likely a metabolite, but a full profile is not publicly available.[7]	Information not publicly available.
Role of CYP Enzymes	Negligible[5][6]	Information not publicly available.	Information not publicly available.	Information not publicly available.
Bioavailability	~73%[9]	Information not publicly available.	Information not publicly available.	Information not publicly available.
Plasma Protein Binding	~83%[3]	Information not publicly available.	Information not publicly available.	Information not publicly available.
Elimination Routes	Renal and Fecal[5]	Information not publicly available.	Information not publicly available.	Information not publicly available.

Metabolic Pathway Visualization

The following diagram illustrates the primary metabolic pathway of Niraparib in humans.





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Caption: Primary metabolic pathway of Niraparib in humans.

Experimental Protocols

The characterization of Niraparib's metabolism involves a combination of in vitro and in vivo experimental approaches.

In Vitro Metabolism Studies

Objective: To identify metabolic pathways, metabolizing enzymes, and potential metabolites in a controlled environment.

Methodology:

- Preparation of Subcellular Fractions:
 - Liver microsomes and cytosol are prepared from the livers of humans, rats, dogs, and monkeys through differential centrifugation. This isolates the endoplasmic reticulum (where most CYPs and UGTs are located) and the soluble fraction of the cell, respectively.
- Incubation:
 - Niraparib is incubated with liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH for oxidative metabolism, UDPGA for glucuronidation).
 - Incubations are typically performed at 37°C for a specified time course.



• Sample Analysis:

- Following incubation, the reaction is quenched, and the samples are processed to extract the parent drug and its metabolites.
- High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry
 (HPLC-MS/MS) is used to separate, identify, and quantify Niraparib and its metabolites.[5]
- · Enzyme Phenotyping:
 - To identify the specific enzymes responsible for metabolism, recombinant human enzymes (e.g., specific CYPs or UGTs) or selective chemical inhibitors are used in the incubation assays.

In Vivo Metabolism and Pharmacokinetic Studies

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of Niraparib in a whole organism.

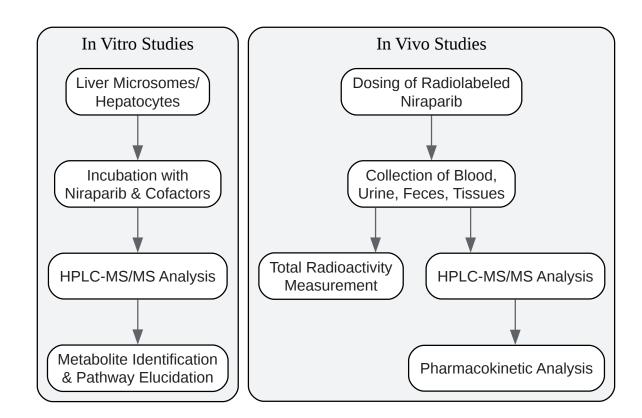
Methodology:

- Animal Dosing:
 - Radiolabeled ([14C]) Niraparib is often used to enable tracking of the drug and all its metabolites.[7]
 - The compound is administered to animals (e.g., rats, dogs, monkeys) via the intended clinical route (oral).
- Sample Collection:
 - Blood, urine, and feces are collected at various time points after dosing.
 - For tissue distribution studies, animals are euthanized at selected times, and various tissues are collected.
- Analysis:



- Total radioactivity in the collected samples is measured using techniques like liquid scintillation counting to determine the extent of absorption and routes of excretion.
- Plasma and excreta are analyzed by HPLC-MS/MS to identify and quantify the parent drug and its metabolites.[5] This allows for the determination of pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
- In human studies, a mass balance study is conducted to account for the recovery of the administered radioactive dose.[7]

The following workflow diagram illustrates a typical experimental approach for studying drug metabolism.



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Caption: General experimental workflow for drug metabolism studies.



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